Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride
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Overview
Description
Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate is a chemical compound with the molecular formula C9H12N2O2S . It has an average mass of 212.269 Da and a monoisotopic mass of 212.061951 Da .
Molecular Structure Analysis
The molecular structure of this compound includes elements such as carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) . More detailed structural analysis would require specific spectroscopic data.Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm^3, a boiling point of 327.0±44.0 °C at 760 mmHg, and a flash point of 151.6±28.4 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Synthesis and Structural Insights
The scientific research surrounding Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride primarily focuses on the synthesis of novel organic compounds and exploring their potential applications. A notable study describes the synthesis of water-soluble quaternary salts derived from the dihydroimidazo[2,1-b]thiazolium system, highlighting a method that could be relevant for the generation of compounds with potential biological activities (V. Dianov, 2006).
Antimicrobial Activities
Research into the biological activity of compounds related to this compound reveals their potential as antimicrobial agents. Specifically, compounds synthesized from dihydroimidazo[2,1-b][1,3]thiazoles have demonstrated efficiency as antibacterial agents, indicating their relevance in the development of new antimicrobial treatments (V. Bhaskar et al., 2008).
Novel Heterocyclic Frameworks
The exploration of novel heterocyclic frameworks using this compound as a precursor has led to the synthesis of diverse compounds. For example, the creation of dispiro[imidazo[2,1-b][1,3]thiazole-6,3'-pyrrolidine] derivatives illustrates the chemical versatility and potential for generating compounds with unique properties (L. Saliyeva et al., 2018).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential applications. Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, which this compound belongs to, have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents . Therefore, this compound could potentially be used in the development of new pharmaceuticals.
Properties
IUPAC Name |
ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c1-2-13-8(12)5-7-6-14-9-10-3-4-11(7)9;/h6H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMIDCCQBACYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC2=NCCN12.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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